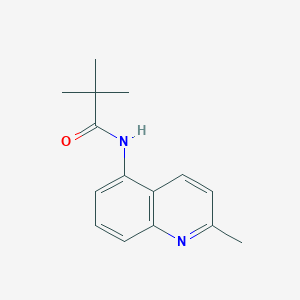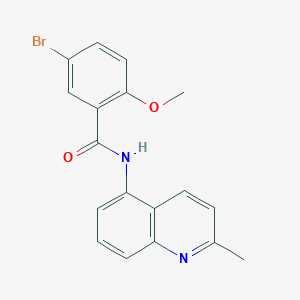![molecular formula C21H24N2O4 B278091 Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as Morinamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Morinamide is a synthetic derivative of the natural flavonoid morin, and it has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Morinamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, Morinamide has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Morinamide has also been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, Morinamide has been found to possess insecticidal and fungicidal properties. It can be used as a natural alternative to synthetic pesticides and fungicides, which can have harmful effects on the environment and human health. Morinamide has also been found to enhance the growth and yield of crops, making it a potential candidate for use in agriculture.
In food science, Morinamide has been found to possess antioxidant properties and can be used as a natural preservative to prevent food spoilage and extend the shelf life of food products.
Mecanismo De Acción
The exact mechanism of action of Morinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). Morinamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Morinamide has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Morinamide has also been found to scavenge free radicals and reduce oxidative stress, which can contribute to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morinamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, one limitation of Morinamide is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of Morinamide. One direction is to further investigate its potential applications in cancer therapy. It has been shown to possess anticancer properties in vitro and in vivo, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential applications in agriculture. Morinamide has been found to possess insecticidal and fungicidal properties, but more studies are needed to determine its effectiveness and safety in the field. Finally, more studies are needed to investigate the mechanism of action of Morinamide and its potential applications in various fields.
Métodos De Síntesis
Morinamide can be synthesized by reacting ethyl 5-aminosalicylate with 3-methylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 4-morpholinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain Morinamide. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Propiedades
Nombre del producto |
Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 5-[(3-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(7-8-19(18)23-9-11-26-12-10-23)22-20(24)16-6-4-5-15(2)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
Clave InChI |
LUVMBJGZLGYOTM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C)N3CCOCC3 |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)

